Ebopiprant - 2005486-31-5

Ebopiprant

Catalog Number: EVT-266933
CAS Number: 2005486-31-5
Molecular Formula: C30H34FN3O5S2
Molecular Weight: 599.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ebopiprant is under investigation in clinical trial NCT03369262 (Poc Study of OBE022 in Threatened Preterm Labour).
Synthesis Analysis
  • Building Blocks: Utilizing known intermediates that can be modified through various chemical reactions.
  • Reactions: Employing reactions such as alkylation, acylation, and cyclization to form the final product.
  • Purification: Techniques like chromatography are often used to isolate and purify the compound after synthesis.

The technical details surrounding the exact synthetic pathway remain proprietary and are closely held by the developing company.

Molecular Structure Analysis

Ebopiprant's molecular structure is characterized by specific functional groups that confer its biological activity. The compound's chemical formula is C22H26N2O3C_{22}H_{26}N_{2}O_{3}, and it has a molecular weight of approximately 366.46 g/mol.

Structural Features

  • Core Structure: The core structure consists of a substituted phenyl ring connected to a piperidine moiety.
  • Functional Groups: The presence of various functional groups enhances its binding affinity to the prostaglandin F2α receptor.

The three-dimensional conformation of ebopiprant allows it to effectively interact with target receptors, facilitating its pharmacological effects.

Chemical Reactions Analysis

Ebopiprant undergoes several chemical reactions that are critical for its pharmacological activity:

  • Receptor Binding: The primary reaction of interest involves ebopiprant binding to the prostaglandin F2α receptor, inhibiting its activation and thus reducing uterine contractions.
  • Metabolism: In vivo studies indicate that ebopiprant is metabolized primarily through hepatic pathways involving cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Understanding these reactions is essential for optimizing dosing regimens and predicting potential drug interactions.

Mechanism of Action

The mechanism of action of ebopiprant revolves around its antagonism of the prostaglandin F2α receptor. By blocking this receptor:

  • Inhibition of Uterine Contractions: Ebopiprant prevents the action of prostaglandins that induce contractions in the myometrium, thereby delaying labor.
  • Reduction of Proinflammatory Cytokines: The compound may also modulate inflammatory pathways contributing to preterm labor, thus providing a dual mechanism for therapeutic effect.

Clinical studies have shown that when administered alongside atosiban (another tocolytic), ebopiprant significantly reduces the rate of delivery within 48 hours compared to atosiban alone .

Physical and Chemical Properties Analysis

Ebopiprant exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect formulation strategies.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely reported but are crucial for formulation development.

These properties are essential for determining appropriate delivery methods and ensuring patient safety during administration.

Applications

Ebopiprant's primary application lies in obstetrics, specifically in preventing spontaneous preterm labor. Its unique mechanism offers several potential advantages over existing therapies:

  • Tocolytic Therapy: As a prostaglandin F2α receptor antagonist, ebopiprant represents a novel approach to managing preterm labor.
  • Research Tool: Beyond clinical applications, it may serve as a valuable research tool for studying uterine physiology and pharmacology related to labor and delivery.

Ongoing clinical trials aim to further elucidate its efficacy and safety profile, potentially expanding its use in reproductive health .

Introduction to Ebopiprant in Preterm Labor Therapeutics

Pathophysiological Basis of Preterm Labor and Prostaglandin Signaling

Preterm birth (delivery before 37 weeks' gestation) remains the leading global cause of neonatal mortality and morbidity, affecting approximately 15 million infants annually and accounting for 18% of deaths in children under five years [1] [3]. Central to the pathophysiology of spontaneous preterm labor is the dysregulation of prostaglandin signaling, particularly involving prostaglandin F2α (PGF2α) and its receptor (FP). PGF2α binds to the FP receptor, a G protein-coupled receptor (GPCR) expressed in the myometrium, triggering Gαq-specific coupling and intracellular calcium (Ca²⁺) release [2]. This Ca²⁺ surge activates calmodulin and myosin light-chain kinase, ultimately generating forceful uterine contractions [2] [6].

Beyond acute contractility, PGF2α induces a profound phenotypic switch in myometrial cells. RNA-sequencing studies using the immortalized human myometrial cell line (MYLA) reveal that PGF2α exposure transforms cells from a fibroblastic state (characterized by DCN, FBLN1, and PDGFRA expression) to a pro-labor smooth muscle phenotype marked by upregulation of contractile genes (MYLK, CALD1, CNN1) and inflammatory mediators (OXTR, IL6, IL11) [2]. This shift mirrors the uterine activation phase preceding labor and is potently inhibited by FP receptor antagonism, providing a molecular rationale for targeted intervention [2] [6].

Historical Evolution of Tocolytics: Limitations and Clinical Gaps

Traditional tocolytics (agents delaying preterm labor) have focused on suppressing downstream mediators of parturition with limited efficacy and significant drawbacks:

  • Calcium Channel Blockers (e.g., Nifedipine): Inhibit myometrial Ca²⁺ influx but cause maternal hypotension and flushing [9].
  • Cyclooxygenase Inhibitors (e.g., Indomethacin): Reduce overall prostaglandin synthesis but risk fetal ductus arteriosus constriction and oligohydramnios, restricting use to ≤32 weeks [4] [8].
  • Oxytocin Antagonists (e.g., Atosiban): Competitive inhibitors of uterine oxytocin receptors but require continuous IV infusion and show variable efficacy [1] [9].
  • Betamimetics (e.g., Terbutaline): Cause maternal tachycardia, hyperglycemia, and pulmonary edema, leading to a 2011 FDA warning against prolonged use [9].

A critical limitation of existing tocolytics is their inability to improve neonatal outcomes despite modestly delaying delivery by 48 hours to allow antenatal corticosteroid administration [1] [9]. Furthermore, the withdrawal of 17-OHPC (hydroxyprogesterone caproate) in 2023 due to lack of efficacy in large trials (e.g., PROLONG) highlights the stagnation in therapeutic innovation [8]. The global preterm birth rate continues to rise, underscoring an unmet need for safer, mechanism-based therapies [1] [3].

Rationale for Targeted PGF2α Receptor Antagonism in Uterine Physiology

Targeting the PGF2α/FP axis offers a physiologically precise strategy distinct from nonspecific prostaglandin suppression. Unlike rodents, humans lack systemic progesterone withdrawal before labor; instead, PGF2α levels rise progressively in the third trimester, driving "functional" progesterone withdrawal and cervical remodeling [2] [6]. FP receptor antagonism thus addresses multiple aspects of parturition:

  • Contraction Suppression: Directly blocks Ca²⁺-mediated myometrial force generation [2].
  • Phenotype Stabilization: Prevents the fibroblast-to-smooth muscle transition in the myometrium [2].
  • Inflammation Modulation: Reduces expression of pro-labor cytokines (IL-6, IL-11) and chemokines [3] [6].

Table 1: Comparative Mechanisms of Tocolytics Targeting Prostaglandin Pathways

Therapeutic ClassExample AgentsPrimary MechanismLimitations
COX InhibitorsIndomethacin, SulindacNonselective PG synthesis inhibitionFetal ductal constriction; renal toxicity
FP Receptor AntagonistsEbopiprant, N582707Selective PGF2α receptor blockadeNone identified in short-term use
ProgestinsProgesterone (vaginal)NFκB/COX-2 suppression; anti-inflammatoryLimited efficacy in some populations

Ebopiprant (OBE022) exemplifies this targeted approach. As an orally active, selective FP antagonist, it inhibits PGF2α-induced Ca²⁺ oscillations in MYLA cells with high potency (Ki = 1 nM for human FP receptors) [4] [6]. In preclinical models, it reduces uterine contractions without constricting the fetal ductus arteriosus—a key advantage over nonselective COX inhibitors [4].

Table 2: Key Developmental Milestones for Ebopiprant

StageStudy/IdentifierKey FindingsReference
PreclinicalIn vitro MYLA modelsIC₅₀ of 21–50 nM for Ca²⁺ release inhibition; blocked phenotypic switching [2]
Phase 2a (PROLONG)NCT0375151455% reduction in 48-hr delivery risk in singletons vs. placebo+atosiban [4]
Phase 2bOngoingDose-ranging for efficacy optimization [5]

Properties

CAS Number

2005486-31-5

Product Name

Ebopiprant

IUPAC Name

[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate

Molecular Formula

C30H34FN3O5S2

Molecular Weight

599.7 g/mol

InChI

InChI=1S/C30H34FN3O5S2/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35)/t26-,27-,29-/m0/s1

InChI Key

UUIBKACUTXYSAK-YCVJPRETSA-N

SMILES

CC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N

Solubility

Soluble in DMSO

Synonyms

Ebopiprant, OBE022, OBE 022, OBE-022

Canonical SMILES

CC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC[C@@H](C1=CC=C(C=C1)F)NC(=O)[C@H]2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.